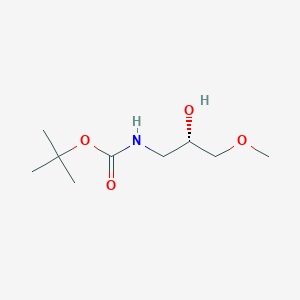

(S)-1-(Boc-amino)-3-methoxy-2-propanol

Description

(S)-1-(Boc-amino)-3-methoxy-2-propanol is a chiral organic compound featuring a tert-butyloxycarbonyl (Boc)-protected amine group, a methoxy substituent, and a secondary alcohol moiety. Its molecular formula is $ \text{C}{10}\text{H}{21}\text{NO}_4 $, with a molecular weight of approximately 233.3 g/mol. The Boc group serves as a protective moiety for amines, commonly employed in peptide synthesis to prevent unwanted side reactions during coupling steps . The compound’s stereochemistry (S-configuration) is critical for applications in asymmetric synthesis and drug development, where enantiomeric purity influences biological activity.

Properties

IUPAC Name |

tert-butyl N-[(2S)-2-hydroxy-3-methoxypropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-5-7(11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKMUZYLLUPEPN-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Boc-amino)-3-methoxy-2-propanol typically involves the following steps:

Starting Material: The synthesis begins with (S)-3-methoxy-2-propanol.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reagents: Efficient handling and storage of Boc anhydride and other reagents.

Optimized Reaction Conditions: Use of optimized reaction conditions to maximize yield and purity.

Purification: The product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(Boc-amino)-3-methoxy-2-propanol undergoes various chemical reactions, including:

Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols.

Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like azides or thiols.

Deprotection Reactions: Removal of the Boc group yields the free amine.

Scientific Research Applications

(S)-1-(Boc-amino)-3-methoxy-2-propanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the synthesis of peptides and peptidomimetics.

Medicine: Utilized in the development of pharmaceutical compounds.

Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-1-(Boc-amino)-3-methoxy-2-propanol primarily involves its role as a protected amino alcohol. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, such as forming peptide bonds.

Comparison with Similar Compounds

Structural and Functional Analogues

1-(2-Nitroimidazol-1-yl)-3-methoxy-2-propanol

- Structure: Substitutes the Boc-amino group with a 2-nitroimidazole ring.

- Molecular Weight : ~201.2 g/mol.

- Key Properties :

- Comparison: Unlike (S)-1-(Boc-amino)-3-methoxy-2-propanol, this compound is bioactive in oncology, targeting hypoxic tumor regions. The nitroimidazole group enables redox-activated cytotoxicity, whereas the Boc-amino variant is inert in biological systems and used solely as a synthetic intermediate.

(S)-(+)-1-Methoxy-2-propanol

- Structure: Lacks the Boc-amino group, retaining only the methoxy-propanol backbone.

- Molecular Weight : 90.12 g/mol .

- Key Properties: Used as a solvent or intermediate in organic synthesis. Lower molecular weight and polarity compared to the Boc-amino derivative.

- Comparison: The absence of the Boc group simplifies its applications but limits its utility in peptide chemistry. Both compounds share the methoxy-propanol motif, but this compound’s Boc group confers steric bulk and protection capabilities.

4-[1-(Boc-amino)cyclopropyl]phenyl boronic acid

- Structure: Features a Boc-amino group attached to a cyclopropyl-phenyl-boronic acid scaffold.

- Molecular Weight : ~291.1 g/mol .

- Key Properties :

- Utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery.

- The boronic acid group enables aryl-aryl bond formation.

- Comparison: Both compounds employ the Boc group for amine protection but differ in core structure and application. The propanol derivative is tailored for stepwise peptide elongation, while the boronic acid variant facilitates catalytic coupling reactions.

Boc-Protected Derivatives in Drug Discovery

Boc-Amino Spiro Compounds

- Examples: 1-(Boc-amino)-6-azaspiro[2.5]octane .

- Key Properties :

- Spirocyclic frameworks enhance metabolic stability and bioavailability in drug candidates.

- Comparison: Unlike the linear propanol structure of this compound, spiro compounds introduce conformational rigidity, impacting target binding.

Boc-Protected Amino Acids

- Examples : Boc-Gly-Tyr-OMe .

- Key Properties :

- Used in solid-phase peptide synthesis (SPPS) to assemble polypeptides.

- Comparison: this compound lacks a carboxylic acid group, making it unsuitable for direct peptide backbone incorporation. Instead, it serves as a chiral building block for non-peptide molecules.

Biological Activity

(S)-1-(Boc-amino)-3-methoxy-2-propanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and applications in drug development.

Chemical Structure and Synthesis

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino functional group, which enhances its stability and solubility. The synthesis of this compound typically involves the following steps:

- Protection of Amino Group : The amino group is protected using Boc anhydride.

- Formation of the Methoxy Group : The methoxy group is introduced through methanolysis of the corresponding alcohol.

- Purification : The product is purified using chromatographic techniques to ensure high purity for biological testing.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In a series of tests against various bacterial strains, including both Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibitory effects.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation, with IC50 values indicating effective growth inhibition.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 15 |

| MCF-7 | 20 |

| A549 | 18 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M checkpoint, aligning with findings from related compounds in similar structural classes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Boc Protection : Enhances stability and solubility, facilitating cellular uptake.

- Methoxy Group : Contributes to hydrophobic interactions that may enhance binding affinity to biological targets.

- Amino Functionality : Critical for interaction with receptors or enzymes involved in antimicrobial and antitumor activity.

Research indicates that modifications to the Boc group or methoxy substituents can significantly alter the biological efficacy, underscoring the importance of SAR studies in optimizing lead compounds for therapeutic applications.

Case Studies

- Antimicrobial Activity Study : A study conducted on a series of Boc-protected amino alcohols, including this compound, revealed enhanced antibacterial properties compared to their unprotected counterparts. The study utilized an agar-well diffusion method to quantify activity against various pathogens .

- Antitumor Activity Evaluation : In vitro assays demonstrated that this compound effectively induced apoptosis in cancer cell lines through caspase activation pathways. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.